REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[S:4][C:5](Br)=[CH:6][N:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH:19]=[CH:18][N:17]=[CH:16]1>CN(C=O)C>[N:15]1([C:5]2[S:4][C:3]([NH2:2])=[N:7][CH:6]=2)[CH:19]=[CH:18][N:17]=[CH:16]1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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Br.NC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on a silica gel column (eluent: gradient from 100% methylene chloride to 100% isopropanol)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CN=C(S1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |